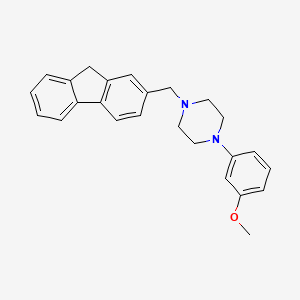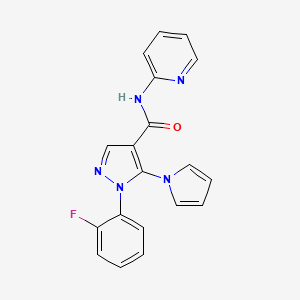
1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for use in pharmacological research.
Mecanismo De Acción
1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine is believed to exert its pharmacological effects through its interaction with serotonin receptors in the brain. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By modulating the activity of this receptor, this compound may be able to exert its therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which could contribute to its antidepressant and anxiolytic effects. This compound has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine for use in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, this compound also has some limitations, including its potential for toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research on 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine, including the development of new drugs based on its chemical structure, further studies on its mechanisms of action, and investigations into its potential therapeutic applications in various neurological disorders. Additionally, more research is needed to fully understand the potential toxicity of this compound and to identify any potential side effects or adverse reactions. Overall, this compound is a promising compound that has the potential to contribute to advances in pharmacology, neuroscience, and medicinal chemistry.
Métodos De Síntesis
The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine involves several steps, including the reaction of fluorene with benzyl chloride to form 9-benzylfluorene, which is then reacted with 3-methoxyphenylmagnesium bromide to form the intermediate product. The final step involves the reaction of the intermediate product with piperazine to form this compound.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, this compound has been shown to have potential as a serotonin receptor agonist, which could make it useful in the treatment of various neurological disorders. In neuroscience, this compound has been studied for its effects on the central nervous system, and it has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-28-23-7-4-6-22(17-23)27-13-11-26(12-14-27)18-19-9-10-25-21(15-19)16-20-5-2-3-8-24(20)25/h2-10,15,17H,11-14,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYMPLRVUSQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-ethoxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6074937.png)
![1-(1-azepanyl)-3-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074942.png)
![N'-(2,4-dihydroxy-3,6-dimethylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6074946.png)
![1-[3-(2-benzyl-4-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B6074954.png)
![methyl {1-(4-chloro-2-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6074962.png)

![4-(4-bromophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B6074980.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6074991.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6074998.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)
![ethyl (2-{[imino(2-naphthylamino)methyl]amino}-6-oxo-1,6-dihydro-4-pyrimidinyl)acetate](/img/structure/B6075023.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,3-dimethyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B6075034.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B6075037.png)
